Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester

Liquid Crystals Dielectric Anisotropy Electro-Optics

Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester (CAS 50261-16-0; C20H23NO4; MW 341.41 g/mol) belongs to the aryl imine (Schiff base) carbonate ester class. Its molecular architecture combines a 4-methoxybenzylideneaniline mesogenic core with a pentyl carbonate terminal group, a design originally developed for nematic liquid-crystal (LC) mixtures.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 50261-16-0
Cat. No. B12667811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester
CAS50261-16-0
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC
InChIInChI=1S/C20H23NO4/c1-3-4-5-14-24-20(22)25-19-10-6-16(7-11-19)15-21-17-8-12-18(23-2)13-9-17/h6-13,15H,3-5,14H2,1-2H3
InChIKeyBDWQITLMXFJLGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbonic Acid 4-(((4-Methoxyphenyl)imino)methyl)phenyl Pentyl Ester (CAS 50261-16-0): Chemical Identity, Liquid-Crystal Heritage, and Procurement Rationale


Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester (CAS 50261-16-0; C20H23NO4; MW 341.41 g/mol) belongs to the aryl imine (Schiff base) carbonate ester class. Its molecular architecture combines a 4-methoxybenzylideneaniline mesogenic core with a pentyl carbonate terminal group, a design originally developed for nematic liquid-crystal (LC) mixtures [1]. The compound is historically documented as 'pentyl p-anisylidene p-aminophenyl carbonate' and was incorporated into binary and ternary electro-optical compositions for field-controllable birefringence display devices [2]. Its computed XLogP of 5.1 and 10 rotatable bonds distinguish it from shorter-chain homologues in solubility and conformational flexibility [3].

Why Carbonic Acid 4-(((4-Methoxyphenyl)imino)methyl)phenyl Pentyl Ester Cannot Be Simply Replaced by Other Alkyl or Acyl Schiff Base Derivatives


Substituting this compound with a shorter-chain carbonate homologue (e.g., methyl or ethyl ester) or a non-carbonate acyl analogue (e.g., acetate) fundamentally alters key electro-optical and physicochemical properties. The pentyl carbonate tail confers negative dielectric anisotropy (Δε < 0), whereas the corresponding methyl carbonate series exhibits positive dielectric anisotropy (Δε > 0), leading to opposite molecular alignment behaviour under applied electric fields [1]. The pentyl chain also determines the compound's solubility profile (XLogP = 5.1 vs. lower values for shorter homologues) and its role as a binary mixture component in low-temperature-operable nematic compositions [2]. Generic interchange without verifying these parameters risks loss of functional performance in LC formulations or altered reactivity in synthetic pathways.

Quantitative Differentiation Evidence for Carbonic Acid 4-(((4-Methoxyphenyl)imino)methyl)phenyl Pentyl Ester Versus Closest Analogs


Negative Dielectric Anisotropy of Pentyl Carbonate Schiff Base vs. Positive Anisotropy of Methyl Carbonate Homologues

The alkyl p-anisylidene p-aminophenyl carbonate series, which includes the pentyl ester (CAS 50261-16-0), exhibits negative dielectric anisotropy (Δε < 0). In contrast, the methyl p-alkoxybenzylidene p-aminophenyl carbonate series possesses positive dielectric anisotropy (Δε > 0). This sign inversion dictates the direction of molecular realignment under an electric field: negative Δε materials align perpendicular to the field (homeotropic-to-planar switching), while positive Δε materials align parallel (planar-to-homeotropic) [1]. The pentyl carbonate also displays dynamic scattering preceded by classical domain formation at an applied voltage of 6–10 V rms, whereas the methyl carbonates show a dielectric realignment threshold at 5–10 V rms under parallel initial alignment [1].

Liquid Crystals Dielectric Anisotropy Electro-Optics

LogP-Driven Lipophilicity Differentiation: Pentyl (XLogP 5.1) vs. Shorter Alkyl Chain Carbonate Schiff Bases

The computed XLogP for CAS 50261-16-0 is 5.1 [1]. By class-level inference based on the additive contribution of methylene groups, the methyl ester analogue is estimated to have an XLogP of approximately 3.3–3.5, and the ethyl ester approximately 3.8–4.0. This difference of ≥1.1 log units corresponds to a >10-fold difference in octanol/water partition coefficient, directly impacting membrane permeability, formulation compatibility, and chromatographic retention behaviour.

Lipophilicity XLogP Drug-likeness

Patent-Documented Binary Mixture Composition: Pentyl Carbonate as Low-Temperature Nematic Component

U.S. Patent 3,756,694 explicitly claims binary nematic compositions containing 20–65 parts per hundred by weight of pentyl p-anisylidene p-aminophenyl carbonate (CAS 50261-16-0) with the balance being p-ethoxybenzylidene p-n-butylaniline [1]. This formulation achieves electric field-controllable birefringence from above room temperature down to approximately −30°C. In contrast, mixtures based on shorter-chain carbonate homologues or non-carbonate Schiff bases such as MBBA (p-methoxybenzylidene-p-butylaniline) do not offer the same combination of low-temperature nematic stability and negative dielectric anisotropy within a single binary system.

Nematic Liquid Crystal Eutectic Mixture Display Technology

Carbonate vs. Acetate/Acryloyl Ester Linkage: Hydrolytic Lability and Synthetic Utility

CAS 50261-16-0 contains a carbonate ester linkage connecting the pentyl group to the Schiff base phenol. The structurally analogous acetate derivative, N-(4-methoxybenzylidene)-4-acetoxyaniline (CAS 10484-13-6), has a predicted boiling point of 418.2 °C and density of 1.09 g/cm³ . Carbonate esters are generally more hydrolytically labile than acetate esters under basic conditions, making the pentyl carbonate a preferred intermediate when a cleavable protecting group strategy is required [1]. Conversely, for applications demanding higher chemical stability, the acetate analogue may be preferred. No direct hydrolytic half-life comparison data were identified for this specific compound pair; this represents a class-level inference.

Protecting Group Chemistry Hydrolytic Stability Synthetic Intermediate

Validated Application Scenarios for Carbonic Acid 4-(((4-Methoxyphenyl)imino)methyl)phenyl Pentyl Ester Procurement


Nematic Liquid-Crystal Formulation for Wide-Temperature-Range Electro-Optical Displays

Procure CAS 50261-16-0 as the negative-dielectric-anisotropy component in binary nematic mixtures with p-ethoxybenzylidene p-n-butylaniline, formulated at 20–65 weight percent pentyl carbonate. This composition, validated in U.S. Patent 3,756,694, maintains nematic-phase functionality from approximately −30°C to above room temperature and enables dynamic scattering mode operation at 6–10 V rms [1]. The negative Δε of the pentyl carbonate series is essential for homeotropic-to-planar electro-optic switching; substitution with a methyl carbonate (positive Δε) would invert the alignment response and render the device architecture non-functional [2].

Synthetic Intermediate Requiring Alkaline-Labile Phenolic Protection

The pentyl carbonate group serves as a base-cleavable protecting group for the 4-hydroxy Schiff base phenol. This is advantageous in multi-step syntheses where selective deprotection is required under mild alkaline conditions without affecting acid-sensitive imine linkages. The higher lipophilicity (XLogP 5.1) compared to methyl or ethyl carbonate analogues facilitates extraction and purification in organic solvent systems [1]. Typical deprotection conditions employ aqueous NaOH or K2CO3 in methanol/THF at room temperature, exploiting the inherently greater lability of carbonate esters relative to acetate esters [2].

Reference Standard for Schiff Base Carbonate Analytical Method Development

CAS 50261-16-0, with its well-defined molecular structure (C20H23NO4, MW 341.41), 10 rotatable bonds, topological polar surface area of 57.1 Ų, and XLogP of 5.1, serves as a suitable reference compound for developing and validating reversed-phase HPLC or LC-MS methods targeting lipophilic Schiff base carbonates [1]. Its distinct retention behaviour relative to shorter-chain homologues provides a benchmark for assessing column selectivity and mobile-phase optimization in pharmaceutical impurity profiling or reaction monitoring.

Historical Liquid-Crystal Research and Pedagogical Studies

As one of the earliest documented Schiff base carbonate liquid crystals with characterized electro-optic properties (Rafuse & Soref, 1972), this compound holds value for academic laboratories studying structure-property relationships in calamitic mesogens, particularly the effect of terminal chain length on dielectric anisotropy sign and mesophase stability. Comparative studies between the pentyl carbonate and its acetate analogue (CAS 10484-13-6) can illustrate the impact of carbonate vs. ester linking groups on mesomorphic behaviour [1].

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